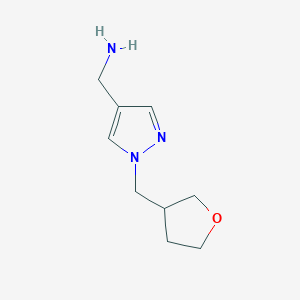

(1-((tetrahydrofuran-3-yl)methyl)-1H-pyrazol-4-yl)methanamine

Overview

Description

“(1-((tetrahydrofuran-3-yl)methyl)-1H-pyrazol-4-yl)methanamine” is an organic compound with the chemical formula C5H11NO . It is also known as 3-Aminomethyltetrahydrofuran .

Synthesis Analysis

The synthesis of “(1-((tetrahydrofuran-3-yl)methyl)-1H-pyrazol-4-yl)methanamine” has been achieved through the Michael addition reaction of nitromethane to diethyl maleate in 6 steps with a total yield of 45.5% .Molecular Structure Analysis

The molecular structure of “(1-((tetrahydrofuran-3-yl)methyl)-1H-pyrazol-4-yl)methanamine” is represented by the formula C5H11NO . The molecular weight of this compound is 101.15 .Chemical Reactions Analysis

“(1-((tetrahydrofuran-3-yl)methyl)-1H-pyrazol-4-yl)methanamine” can be used as a catalyst and reducing agent for hydrogenation reactions and for the synthesis of pharmaceuticals and pesticides .Physical And Chemical Properties Analysis

“(1-((tetrahydrofuran-3-yl)methyl)-1H-pyrazol-4-yl)methanamine” has a density of 0.967±0.06 g/cm3 at 20 ºC 760 Torr . Its boiling point is 156.0±13.0℃ at 760 Torr . The flash point is 53.1±13.1℃ . The vapor pressure is 2.95mmHg at 25°C . The refractive index is n20/D1.462 .Scientific Research Applications

Chemical Inhibitors of Cytochrome P450 Isoforms

Research has highlighted the role of pyrazole derivatives as potent inhibitors of cytochrome P450 (CYP) isoforms. These enzymes are critical for the metabolism of many drugs, and their inhibition can help predict drug-drug interactions. For example, certain pyrazole compounds have been identified as selective inhibitors for specific CYP isoforms, which is essential for understanding the metabolism of drugs and for the development of new pharmaceuticals that minimize adverse interactions (Khojasteh et al., 2011).

Synthetic and Medicinal Perspective

Pyrazoles, including methyl substituted pyrazoles, exhibit a wide range of biological activities, making them potent medicinal scaffolds. These compounds have been explored for their antimicrobial, anti-inflammatory, and anticancer properties. The synthetic methodologies for these compounds provide a foundation for developing new drugs with high efficacy and low resistance, demonstrating the significant potential of pyrazoles in medicinal chemistry (Sharma et al., 2021).

High Energy Density Materials

Pyrazole compounds have also been explored for their applications in high energy density materials (HEDMs), particularly in the context of energetic materials with high nitrogen content. These compounds are reviewed for their synthetic methods, structural analyses, and their potential in improving the performance of propellants and explosives. The study of azine energetic compounds, including pyrazoles, highlights their broad application prospects in energetic materials (Yongjin & Shuhong, 2019).

Therapeutic Applications

Further, pyrazolines, closely related to pyrazoles, have been recognized for their therapeutic applications. These compounds are known for their antimicrobial, anti-inflammatory, analgesic, antidepressant, and anticancer properties. Research into pyrazoline derivatives continues to uncover a broad spectrum of pharmacological effects, which could lead to new treatments for various diseases (Shaaban et al., 2012).

Safety and Hazards

“(1-((tetrahydrofuran-3-yl)methyl)-1H-pyrazol-4-yl)methanamine” is a flammable liquid and vapor. It may cause skin irritation, serious eye damage, and respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray, wearing protective gloves/clothing/eye protection/face protection, and rinsing cautiously with water for several minutes in case of contact with eyes .

properties

IUPAC Name |

[1-(oxolan-3-ylmethyl)pyrazol-4-yl]methanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H15N3O/c10-3-9-4-11-12(6-9)5-8-1-2-13-7-8/h4,6,8H,1-3,5,7,10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PWEUHOLIRNRPCE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCC1CN2C=C(C=N2)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H15N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

181.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

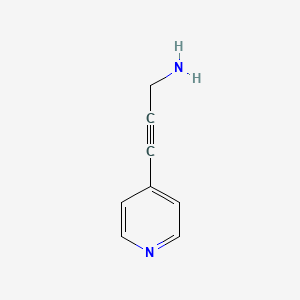

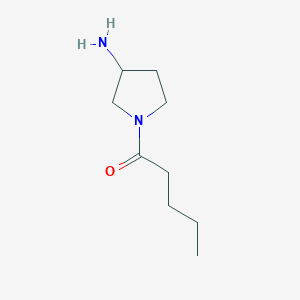

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

amine](/img/structure/B1467838.png)

![1-Methyl-4-[(1-methyl-3-pyrrolidinyl)methyl]piperazine](/img/structure/B1467851.png)